
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with two methoxy groups attached to the benzene ring and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride typically involves the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene using lithium aluminum hydride in the presence of dry tetrahydrofuran . The reaction proceeds as follows:
Reduction Reaction: 1-(2,3-dimethoxyphenyl)-2-nitroethene is reduced using lithium aluminum hydride in dry tetrahydrofuran to yield 2,3-dimethoxyphenethylamine.
Methylation: The resulting 2,3-dimethoxyphenethylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form the N-methyl derivative.
Hydrochloride Formation: Finally, the N-methyl derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the phenethylamine backbone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenethylamine derivatives.
Substitution: Halogenated phenethylamine derivatives.
Scientific Research Applications
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The specific pathways involved depend on the receptor subtype and the biological context.
Comparison with Similar Compounds
Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride can be compared with other similar compounds, such as:
2,3-Dimethoxyphenethylamine: Lacks the N-methyl group, resulting in different pharmacological properties.
3,4-Dimethoxyphenethylamine: Has methoxy groups at different positions on the benzene ring, leading to variations in chemical reactivity and biological activity.
N-Methylphenethylamine: Lacks the methoxy groups, affecting its overall chemical and pharmacological profile.
Properties
CAS No. |
7511-80-0 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-15(12-13-8-5-4-6-9-13)14-10-7-11-16(19-2)17(14)20-3;/h4-11,15,18H,12H2,1-3H3;1H |
InChI Key |
SOKRHPDQYRSJJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=C(C(=CC=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


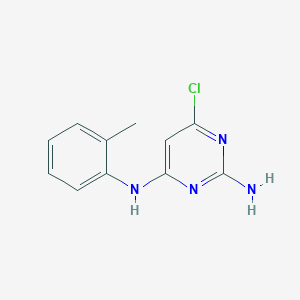

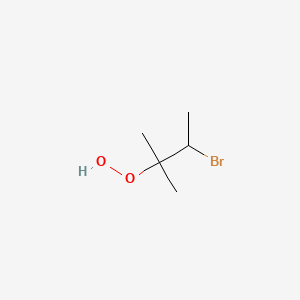
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
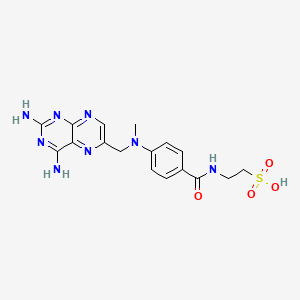
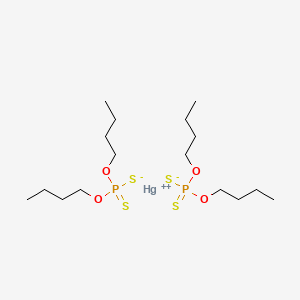

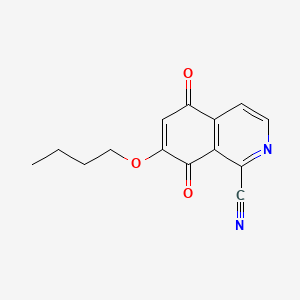
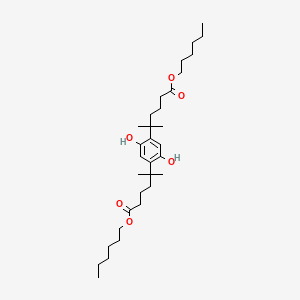

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
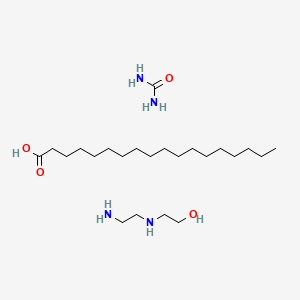
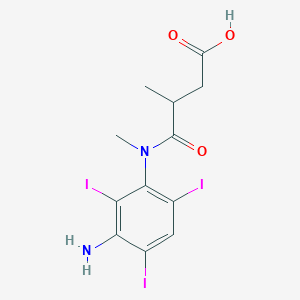
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
